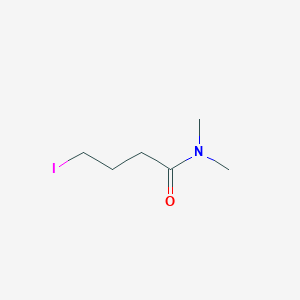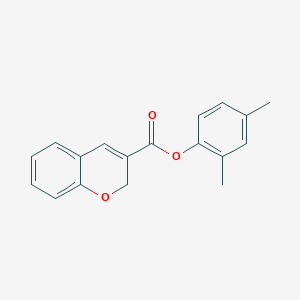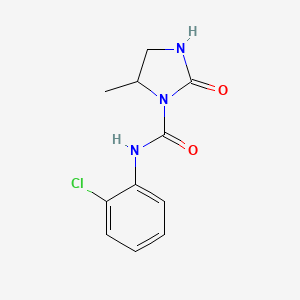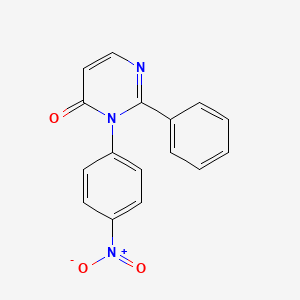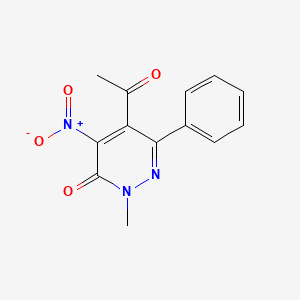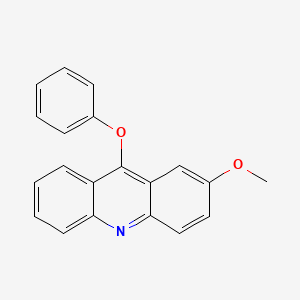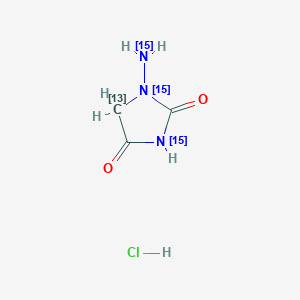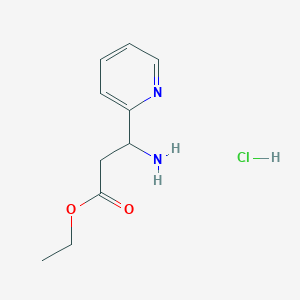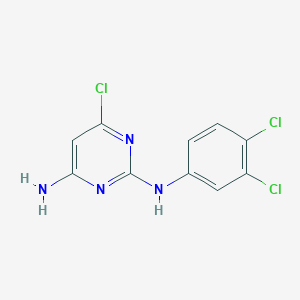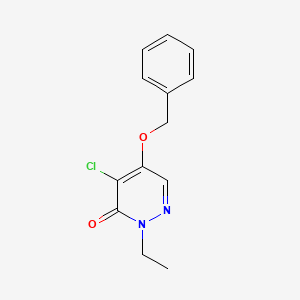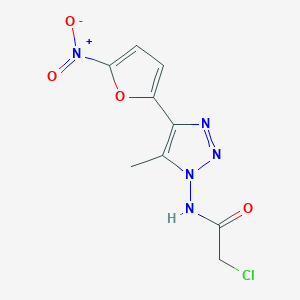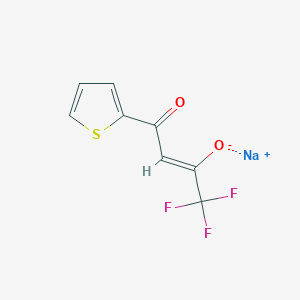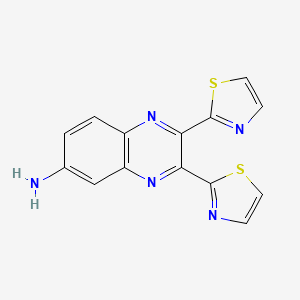
2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Di(thiazol-2-yl)quinoxalin-6-amine is a heterocyclic compound that features a quinoxaline core substituted with thiazole groups at the 2 and 3 positions, and an amine group at the 6 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-di(thiazol-2-yl)quinoxalin-6-amine typically involves the condensation of o-phenylenediamine with thiazole-2-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring. The amine group can be introduced via nucleophilic substitution reactions using appropriate amine precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to improve yield and purity. Continuous flow synthesis and other advanced techniques may also be employed to enhance production efficiency .
化学反応の分析
Types of Reactions
2,3-Di(thiazol-2-yl)quinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position or on the thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, amines, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties, particularly against hepatitis C virus.
作用機序
The mechanism of action of 2,3-di(thiazol-2-yl)quinoxalin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
類似化合物との比較
2,3-Di(thiazol-2-yl)quinoxalin-6-amine can be compared with other similar compounds, such as:
2,3-Diphenylquinoxaline: Lacks the thiazole rings and amine group, resulting in different chemical and biological properties.
2,3-Di(thiazol-2-yl)pyrido[2,3-b]pyrazine: Contains a pyridine ring instead of a quinoxaline ring, leading to variations in electronic and steric effects.
The uniqueness of 2,3-di(thiazol-2-yl)quinoxalin-6-amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.
特性
CAS番号 |
832080-78-1 |
|---|---|
分子式 |
C14H9N5S2 |
分子量 |
311.4 g/mol |
IUPAC名 |
2,3-bis(1,3-thiazol-2-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C14H9N5S2/c15-8-1-2-9-10(7-8)19-12(14-17-4-6-21-14)11(18-9)13-16-3-5-20-13/h1-7H,15H2 |
InChIキー |
IUKPZRHLACDEDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)N=C(C(=N2)C3=NC=CS3)C4=NC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



